molecular formula C9H7ClN2S B13339414 4-Chloro-6-cyclopropylthieno[3,2-d]pyrimidine

4-Chloro-6-cyclopropylthieno[3,2-d]pyrimidine

Cat. No.: B13339414
M. Wt: 210.68 g/mol
InChI Key: HWLPWXMCSCPGHM-UHFFFAOYSA-N
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Description

4-Chloro-6-cyclopropylthieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a chlorine atom at the 4-position and a cyclopropyl group at the 6-position. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-cyclopropylthieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with formamidine acetate in the presence of ethanol and an alkali. The reaction mixture is heated to reflux, followed by the addition of hydrochloric acid to adjust the pH, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-cyclopropylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the thiophene ring.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding thiols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride and primary amines are commonly used under mild conditions.

    Electrophilic Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Formation of substituted thienopyrimidines.

    Electrophilic Substitution: Halogenated derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols.

Scientific Research Applications

4-Chloro-6-cyclopropylthieno[3,2-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-cyclopropylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis. The compound binds to the active site of the enzyme, preventing the formation of thymidine monophosphate, thereby inhibiting cell proliferation . Additionally, it can modulate signaling pathways involved in inflammation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
  • 4-Chloro-6-thiopheno[3,2-d]pyrimidine
  • 6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidine

Uniqueness

4-Chloro-6-cyclopropylthieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the cyclopropyl group at the 6-position enhances its lipophilicity, allowing better cell membrane penetration and interaction with intracellular targets . This makes it a valuable scaffold for the development of new therapeutic agents.

Properties

Molecular Formula

C9H7ClN2S

Molecular Weight

210.68 g/mol

IUPAC Name

4-chloro-6-cyclopropylthieno[3,2-d]pyrimidine

InChI

InChI=1S/C9H7ClN2S/c10-9-8-6(11-4-12-9)3-7(13-8)5-1-2-5/h3-5H,1-2H2

InChI Key

HWLPWXMCSCPGHM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(S2)C(=NC=N3)Cl

Origin of Product

United States

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